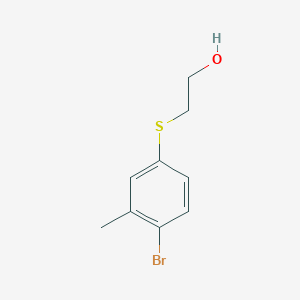

2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol

説明

2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol is a brominated aromatic compound featuring a sulfanyl (-S-) group linking a substituted phenyl ring to an ethanol moiety. The 4-bromo-3-methylphenyl substituent introduces steric and electronic effects, influencing reactivity and physical properties. Its sulfanyl-ethanol motif may also confer unique solubility and biological activity compared to ether or ester analogs.

特性

IUPAC Name |

2-(4-bromo-3-methylphenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVWEANZXZGMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol typically involves the reaction of 4-bromo-3-methylphenol with an appropriate thiol reagent under controlled conditions. The reaction proceeds through the formation of a phenylsulfanyl intermediate, which is then reacted with an ethanol derivative to yield the final product. Common reagents used in this synthesis include thiols, alcohols, and suitable catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a less reactive compound.

Substitution: The bromine atom can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium tert-butoxide, or Grignard reagents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated products.

Substitution: Various substituted phenylsulfanyl derivatives.

科学的研究の応用

Medicinal Chemistry

Bioactive Molecule Development

This compound serves as a critical building block in the synthesis of bioactive molecules. Its structural features enable researchers to modify its properties for enhanced biological activity. For instance, compounds derived from 2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol have shown potential as inhibitors of specific enzymes or receptors involved in diseases such as cancer and inflammation.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain modifications to the sulfanyl group can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells.

Organic Synthesis

Building Block for Complex Molecules

2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol is utilized as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex organic structures. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Synthesis Routes

The compound can be synthesized through various methods, including:

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, facilitating the creation of different derivatives.

- Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones, which have distinct chemical properties and applications.

Material Science

Advanced Material Production

In material science, 2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol is explored for its potential in developing advanced materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Polymer Composites

Recent studies have focused on incorporating this compound into polymer composites to improve their performance characteristics. The brominated aromatic structure contributes to increased flame retardancy and thermal resistance, making these materials suitable for applications in electronics and construction.

作用機序

The mechanism of action of 2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to its targets.

類似化合物との比較

Structural Analogs with Sulfanyl-Ethanol Motifs

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol ()

- Structure: Incorporates a triazole ring between the sulfanyl group and ethanol, with additional phenyl and 4-bromophenyl substituents.

- Higher molecular weight (C₃₃H₂₅BrN₃OS vs. C₉H₁₁BrOS for the target compound) likely reduces solubility in nonpolar solvents.

- Synthesis : Involves multi-step nucleophilic substitutions and cyclization (triazole formation), contrasting with the simpler synthesis of the target compound .

2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone ()

- Structure: Features a triazole core and a ketone group instead of ethanol.

- Key Differences: The ketone group increases electrophilicity, enabling condensation reactions, unlike the nucleophilic hydroxyl group in ethanol. 2-Bromophenyl vs. 4-bromo-3-methylphenyl substitution alters steric hindrance and electronic effects .

Functional Group Variations

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol ()

- Structure : Sulfonyl (-SO₂-) group replaces sulfanyl (-S-).

- Key Differences :

Tyrosol Derivatives ()

- Structure: Hydroxyphenylethanol analogs (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol).

- Key Differences :

Substituent Effects

- Bromine Position :

- Methyl vs. Methoxy Groups :

Physical and Chemical Properties

生物活性

2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol, a compound with the molecular formula CHBrOS, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

The compound features a bromo group and a phenylsulfanyl moiety, which contribute to its reactivity and biological interactions. It is classified under various chemical categories, including alcohols and thiols, which influence its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.13 - 6.25 |

| Enterococcus faecalis | 1 - 2 |

These results indicate that the compound possesses significant antibacterial activity, comparable to standard antibiotics like Kanamycin .

The mechanism by which 2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol exerts its antimicrobial effects appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the bromine atom may enhance its lipophilicity, facilitating better membrane penetration .

Case Studies

- Antichlamydial Activity : A study investigated the antichlamydial properties of structural analogs of this compound. It was found that certain derivatives exhibited selective activity against Chlamydia, affecting inclusion size and morphology in infected cells. This suggests a potential avenue for developing targeted therapies against chlamydial infections .

- Toxicity Assessments : In evaluating the safety profile of related compounds, researchers found that while exhibiting potent antimicrobial activity, these compounds did not show significant toxicity towards human cell lines or mutagenicity in model organisms like Drosophila melanogaster. This highlights their therapeutic potential with manageable safety profiles .

Comparative Analysis

When compared to similar compounds within its class, 2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol demonstrates unique biological properties due to its specific structural features:

| Compound Name | Antimicrobial Activity | Notable Features |

|---|---|---|

| 2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol | High | Bromine and sulfanyl group |

| 2-(3-Bromo-4-chlorophenyl)pyridine | Moderate | Chlorine substituent affects reactivity |

| Ethyl 3-methoxy-2-methylpyridine-4-carboxylate | Low | Lacks bromo and sulfanyl functionalities |

The presence of both bromine and a sulfanyl group in this compound enhances its reactivity and biological interaction potential compared to others in its class .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。